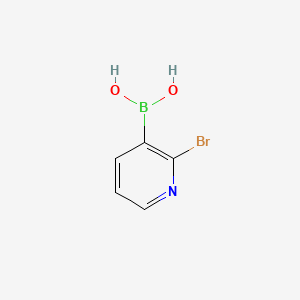

2-Bromopyridine-3-boronic acid

Descripción general

Descripción

2-Bromopyridine-3-boronic acid is a chemical compound with the empirical formula C₅H₅BBrNO₂ . It is often used in the form of its pinacol ester . This compound is utilized in biomedical research and is widely applied in the synthesis of various pharmaceutical compounds. Specifically, it plays an essential role in drug discovery processes aiming at cardiovascular diseases and cancer treatment .

Synthesis Analysis

Pinacol boronic esters, such as 2-Bromopyridine-3-boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

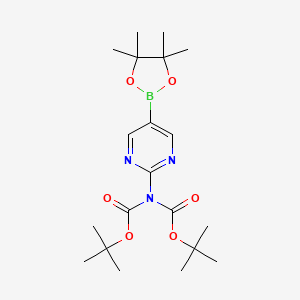

The molecular weight of 2-Bromopyridine-3-boronic acid is 201.81 g/mol . The SMILES string representation of the molecule is CC1(C)OB(OC1(C)C)c2cccnc2Br .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a significant reaction involving organoboron compounds like 2-Bromopyridine-3-boronic acid . This reaction allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromopyridine-3-boronic acid include a melting point of 131–132 °C (dec.) . The density of the compound is 1.329 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of two chemically distinct fragments, facilitated by palladium catalysts. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.

Application: 2-Bromopyridine-3-boronic acid serves as an excellent organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and rapid transmetalation with palladium complexes make it a valuable tool for synthesizing complex organic molecules. Researchers have employed this reagent in various contexts, including the construction of biaryl compounds, heterocycles, and natural product synthesis .

Iterative Cross-Coupling Reactions

Overview: Iterative cross-coupling reactions involve multiple cycles of coupling reactions to build complex molecular architectures. These processes are essential for designing functional materials and drug candidates.

Application: 2-Bromopyridine-3-boronic acid participates in iterative cross-coupling reactions, enabling the synthesis of non-cytotoxic terpyridines. These terpyridines find applications in coordination chemistry, supramolecular assemblies, and catalysis .

Sensing Applications

Overview: Boronic acids exhibit unique interactions with diols and strong Lewis bases (such as fluoride or cyanide anions). These interactions make them valuable for sensing applications.

Application: 2-Bromopyridine-3-boronic acid has been utilized in homogeneous assays and heterogeneous detection systems. Its ability to bind to diols and other analytes makes it suitable for biosensors, environmental monitoring, and medical diagnostics .

Synthesis of Phenyl-Pyridyl Scaffolds

Overview: Phenyl-pyridyl scaffolds serve as versatile building blocks in medicinal chemistry and materials science.

Application: 2-Bromopyridine-3-boronic acid contributes to the Garlanding approach for synthesizing phenyl-pyridyl scaffolds. These scaffolds can be further functionalized for specific applications .

Cyanation for Aromatic Nitrile Synthesis

Overview: Cyanation reactions introduce cyano groups (CN) into organic molecules. Aromatic nitriles find use in pharmaceuticals, agrochemicals, and materials science.

Application: 2-Bromopyridine-3-boronic acid participates in cyanation reactions, leading to the synthesis of aromatic nitriles. These compounds have diverse applications in industry and research .

Petasis Boronic Mannich Reaction

Overview: The Petasis reaction combines boronic acids, amines, and aldehydes to form β-amino alcohols. This reaction is valuable for constructing complex molecules.

Application: 2-Bromopyridine-3-boronic acid can be employed in the Petasis boronic Mannich reaction, providing access to β-amino alcohols with potential biological activity .

Metal-Catalyzed Cross-Coupling with Carboxylic Acids

Overview: Metal-catalyzed cross-coupling reactions involving carboxylic acids allow the synthesis of diverse compounds.

Application: 2-Bromopyridine-3-boronic acid has been used in cross-coupling reactions with carboxylic acids, leading to the formation of biaryl and heterocyclic products. These reactions expand the synthetic toolbox for organic chemists .

Protodeboronation for Indolizidine Synthesis

Overview: Protodeboronation involves the removal of a boron group from a boronic ester. It plays a crucial role in the synthesis of complex molecules.

Application: 2-Bromopyridine-3-boronic acid has been employed in protodeboronation reactions, enabling the synthesis of indolizidine derivatives. These compounds have potential applications in drug discovery and chemical biology .

Safety and Hazards

Direcciones Futuras

The future directions of research involving 2-Bromopyridine-3-boronic acid could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound’s role in drug discovery processes for cardiovascular diseases and cancer treatment could be further explored .

Mecanismo De Acción

Target of Action

The primary target of 2-Bromopyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Bromopyridine-3-boronic acid . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The reaction conditions are mild and tolerant of various functional groups, making it a versatile tool in the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity make it a valuable tool in organic synthesis .

Result of Action

The primary result of the action of 2-Bromopyridine-3-boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of 2-Bromopyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Contact with skin and eyes should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Propiedades

IUPAC Name |

(2-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWRFKJNUJLAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476861 | |

| Record name | (2-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyridine-3-boronic acid | |

CAS RN |

452972-08-6 | |

| Record name | (2-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyridine-3-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

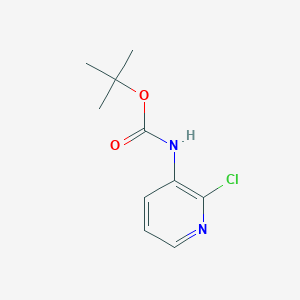

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)